molecular formula C15H19NO3S B2354790 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251577-71-5

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2354790
CAS No.: 1251577-71-5
M. Wt: 293.38
InChI Key: OXCWHZYNUZHBHK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a prop-2-yn-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is a novel divergent domino annulation that affords various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . The reaction conditions are generally mild and can be performed in a single operation with readily accessible starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation reactions and various nucleophiles for substitution reactions. The conditions are typically mild, often involving visible light or other gentle activation methods.

Major Products Formed

The major products formed from these reactions include formamides from oxidative formylation and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the prop-2-yn-1-yloxy group can undergo chemical transformations that modulate the compound’s activity. The specific molecular pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to its combination of a piperidine ring with both a phenylsulfonyl and a prop-2-yn-1-yloxy group. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various research fields.

Biological Activity

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a phenylsulfonyl group and a prop-2-yn-1-yloxy methyl substituent. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3\text{S}

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that piperidine derivatives often exhibit diverse pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.

Anticancer Properties

Recent studies have shown that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against human tumor cell lines, including those derived from breast and renal cancers .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound ABreast Cancer12.5
Compound BRenal Cancer15.0
This compoundVarious Tumor Cell LinesTBDTBD

Analgesic and Anxiolytic Effects

Piperidine derivatives have also been explored for their potential as analgesics and anxiolytics. For example, related compounds have shown selective binding to opioid receptors, suggesting possible use in pain management and anxiety disorders . The pharmacological profile of these compounds indicates they may modulate neurotransmitter systems involved in pain and mood regulation.

Table 2: Pharmacological Effects of Piperidine Derivatives

Effect TypeMechanismReference
AnalgesicOpioid receptor modulation
AnxiolyticSerotonin receptor interaction

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in preclinical settings:

  • Study on Cytotoxicity : A study investigating the cytotoxic effects of various piperidine derivatives found that some compounds induced apoptosis in cancer cell lines through the activation of specific signaling pathways .
  • Opioid Receptor Binding : Research demonstrated that certain piperidine derivatives exhibited high affinity for delta-opioid receptors, leading to significant anxiolytic-like effects in animal models .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCWHZYNUZHBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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